[(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-YL]methanol
Description
[(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-yl]methanol is a chiral pyrrolidine derivative characterized by a 2-methoxybenzoyl group at the 1-position of the pyrrolidine ring and a hydroxymethyl substituent at the 2-position. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. The compound’s stereochemistry at the 2-position (S-configuration) is critical for its interactions with biological targets. The 2-methoxybenzoyl moiety introduces aromaticity and electron-donating properties, which may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding. Safety data indicate it is an irritant to eyes, skin, and respiratory systems (R36/37/38) .
Properties
IUPAC Name |
[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-7-3-2-6-11(12)13(16)14-8-4-5-10(14)9-15/h2-3,6-7,10,15H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSXRGRMZPZQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-YL]methanol is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17NO3
- CAS Number : 207511-15-7
- SMILES : CCOC(=O)C1CC(NC1)C(CO)C(=O)OC
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antiviral properties and its role as a potential therapeutic agent in cancer treatment.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral effects. A study highlighted that certain derivatives can inhibit viral replication by targeting specific viral proteins or pathways. For instance, the compound was found to interfere with the interaction between viral proteins and host cell receptors, thereby preventing viral entry into cells .
Anticancer Properties
The compound has also shown promise in anticancer applications. It was tested for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer types, including breast and lung cancers. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions necessary for viral replication or tumor growth.
- Induction of Apoptosis : By activating caspase pathways, it promotes programmed cell death in malignant cells.
- Modulation of Signaling Pathways : It may alter signaling cascades that are crucial for cell survival, particularly in cancer cells .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against a panel of viruses. Results indicated a dose-dependent inhibition of viral replication, with an IC50 value comparable to established antiviral agents. The study concluded that this compound could serve as a lead for developing new antiviral therapies .
Study 2: Cancer Cell Line Testing
A comprehensive study on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates. Flow cytometry analysis showed an increase in the percentage of cells undergoing apoptosis after treatment with the compound. The findings suggest that it may be effective as part of combination therapy in cancer treatment regimens .
Data Tables
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 207511-15-7 | C13H17NO3 | Antiviral, Anticancer |
| Study | Cell Line/Organism | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Viral Assay | 5.0 | Viral entry inhibition |
| Study 2 | MCF-7 (Breast Cancer) | 12.0 | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of [(2S)-1-(2-Methoxybenzoyl)pyrrolidin-2-yl]methanol vary primarily in substituents at the pyrrolidine ring’s 1-position, leading to differences in biological activity, physicochemical properties, and synthetic accessibility. Below is a comparative analysis:
Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The methoxyethyl analog () and cyclopropylmethyl derivative () are more polar than the target compound, suggesting better solubility in polar solvents. The nitro group in ’s compound may reduce solubility due to increased molecular weight and crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
